molecular formula C16H20N4O B12236577 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine

Cat. No.: B12236577
M. Wt: 284.36 g/mol
InChI Key: VGMAFBAENYBZBR-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a pyrazine ring with a methyl group at the 6-position. The combination of these functional groups imparts specific chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine typically involves the reaction of 2-methoxyphenylpiperazine with a suitable pyrazine derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate or sodium carbonate, and a phase transfer catalyst like tetrabutyl ammonium bromide . The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The intermediate and final products are subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Unlike other similar compounds, it has shown a promising pharmacokinetic profile and high affinity for alpha1-adrenergic receptors, making it a potential candidate for further drug development .

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrazine

InChI

InChI=1S/C16H20N4O/c1-13-11-17-12-16(18-13)20-9-7-19(8-10-20)14-5-3-4-6-15(14)21-2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

VGMAFBAENYBZBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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